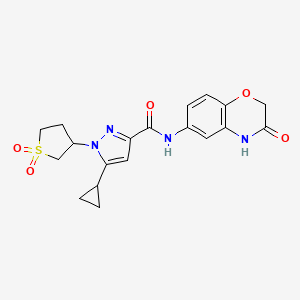

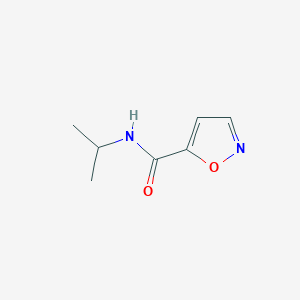

![molecular formula C13H14N2O3 B6496672 ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate CAS No. 2458-25-5](/img/structure/B6496672.png)

ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is likely an organic molecule that contains functional groups such as an ester, a cyano group, an amine, and a methoxy group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the ester, cyano, and amine groups .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, including nucleophilic substitution or addition reactions, due to the presence of the ester, cyano, and amine groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it would likely be soluble in organic solvents due to its organic nature .Scientific Research Applications

Ethyl cyanoacrylate has been used in a wide range of scientific research applications. It is used in the synthesis of polymers, such as poly(methyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate methacrylate) and poly(ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoateene glycol), as well as in the production of biocompatible materials and medical devices. It has also been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory drugs. In addition, this compound cyanoacrylate has been used in the synthesis of various nanomaterials, such as carbon nanotubes, graphene, and nanoparticles.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate cyanoacrylate is based on its ability to form strong covalent bonds with other molecules. When this compound cyanoacrylate is applied to a surface, it forms a monomeric film that is capable of reacting with other molecules and forming strong covalent bonds. This allows this compound cyanoacrylate to be used as an adhesive, sealant, or coating agent.

Biochemical and Physiological Effects

Ethyl cyanoacrylate has been found to have a number of biochemical and physiological effects. It has been shown to have antimicrobial, antifungal, and antiviral properties, as well as anti-inflammatory and analgesic effects. In addition, this compound cyanoacrylate has been found to have an effect on the immune system, as well as on the cardiovascular, nervous, and reproductive systems.

Advantages and Limitations for Lab Experiments

Ethyl cyanoacrylate has several advantages and limitations when used in laboratory experiments. One of the major advantages of ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate cyanoacrylate is its ability to form strong covalent bonds, which makes it an ideal adhesive and sealant. Additionally, this compound cyanoacrylate is relatively inexpensive and easy to use. However, one of the major limitations of this compound cyanoacrylate is that it is highly volatile and can cause skin irritation and respiratory problems if not handled properly.

Future Directions

The potential future applications of ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate cyanoacrylate are numerous. In the medical field, this compound cyanoacrylate could be used to create biocompatible materials for implantable devices, such as pacemakers, and for tissue sealing and wound closure. Additionally, this compound cyanoacrylate could be used in the synthesis of various nanomaterials, such as carbon nanotubes, graphene, and nanoparticles. In the industrial sector, this compound cyanoacrylate could be used as a coating agent for various surfaces, and in the synthesis of various polymers. Finally, this compound cyanoacrylate could be used in the production of various pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs.

Synthesis Methods

Ethyl cyanoacrylate can be synthesized through a variety of methods, including esterification, condensation, and polymerization. The most common method of synthesis is esterification, which involves the reaction of an acid and an alcohol in the presence of an acid catalyst. This reaction produces ethyl (2Z)-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enoate cyanoacrylate, which is then purified and dried.

properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(3-methoxyanilino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)10(8-14)9-15-11-5-4-6-12(7-11)17-2/h4-7,9,15H,3H2,1-2H3/b10-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWWHTUGTJFIFN-KTKRTIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=CC=C1)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=CC(=CC=C1)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

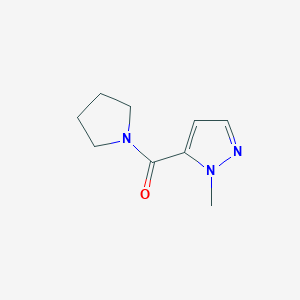

![N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine](/img/structure/B6496592.png)

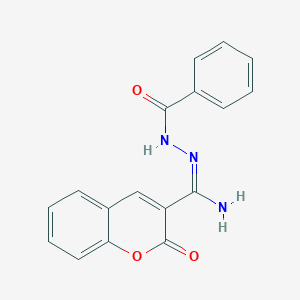

![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)

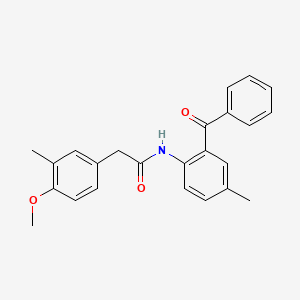

![7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6496646.png)

![2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid](/img/structure/B6496657.png)

![3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B6496670.png)

![methyl 2-[2-(naphthalen-2-yl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6496676.png)

![(2E)-N-benzyl-3-(2-chlorophenyl)-2-[(4-nitrophenyl)formamido]prop-2-enamide](/img/structure/B6496687.png)

![1-[4-(methoxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6496690.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(naphthalen-2-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6496696.png)